molecular formula C7H9IN2NaO2 B15131756 CID 131883151 CAS No. 6715-89-5

CID 131883151

Cat. No.: B15131756
CAS No.: 6715-89-5
M. Wt: 303.05 g/mol
InChI Key: XKBZWANXENCZTO-UHFFFAOYSA-N
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Description

Based on general methodologies outlined in the evidence, its characterization would typically involve:

  • Structural analysis (e.g., GC-MS, NMR, IR spectroscopy) to determine molecular formula and functional groups .
  • Physicochemical properties such as solubility, logP, and molecular weight, which are critical for understanding bioavailability and reactivity .

However, the absence of direct data on CID 131883151 in the evidence limits a definitive introduction.

Properties

CAS No.

6715-89-5

Molecular Formula

C7H9IN2NaO2

Molecular Weight

303.05 g/mol

InChI

InChI=1S/C7H9IN2O2.Na/c1-4-7(8)5(2)10(9-4)3-6(11)12;/h3H2,1-2H3,(H,11,12);

InChI Key

XKBZWANXENCZTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)I.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes. One method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution with an aqueous solution to obtain an intermediate. This intermediate is then further processed to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary depending on the specific requirements and applications of the compound.

Chemical Reactions Analysis

Structural and Functional Analysis

CID 131883151 is described as an organic compound with potential biological activity, including antimicrobial and anticancer properties. While its exact molecular formula and synthesis pathway are not explicitly detailed in the provided sources, structural similarities to other compounds suggest potential reaction mechanisms. For example, compounds with analogous functional groups (e.g., aromatic rings, carbamoyl groups) often undergo reactions such as:

  • Hydrogen bonding : Critical for interactions with biological targets, as seen in reverse transcriptase inhibitor studies .

  • Hydrophobic interactions : Influenced by aromatic moieties, as observed in molecular docking analyses .

Reaction Pathway Hypotheses

Based on analogs like 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid (studied in ), this compound may participate in:

  • Enzymatic inhibition : Potential interference with reverse transcriptase activity via hydrogen bonding with lysine residues (e.g., Lys101, Lys100) .

  • Nucleophilic substitution : Possible due to carbamate or amide groups, depending on its functional groups.

  • Non-covalent interactions : Hydrophobic contacts with aromatic residues (e.g., Trp229, Tyr188) .

Methodological Considerations

To study this compound’s reactions, methodologies analogous to those in could be applied:

  • Molecular docking : To predict binding affinities and interaction patterns.

  • Pharmacophore modeling : Identifying critical functional groups for target engagement.

  • In vitro assays : Validating hypothesized biological activity (e.g., anticancer screening).

Scientific Research Applications

The compound “CID 131883151” has several scientific research applications:

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Examples from the evidence highlight how structural similarities are assessed:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core scaffold but differ in substituents (e.g., methyl groups, side chains), altering bioactivity .
  • Nrf2 inhibitors (CID 46907796, ChEMBL 1724922, ChEMBL 1711746) demonstrate how minor structural changes (e.g., substituent positioning) modulate inhibitory potency .

Hypothetical Application to CID 131883151: If this compound belongs to a known class (e.g., boronic acids, heterocycles), comparisons would focus on:

  • Backbone modifications (e.g., ring size, halogenation).
  • Steric and electronic effects influencing binding affinity.
2.2 Functional Analogues

Functional similarity is determined by shared applications or mechanisms:

  • CYP inhibitors (e.g., CID 57892468) are compared based on inhibition strength (IC50) and isoform specificity .
  • BBB-permeable compounds (e.g., CID 53216313) are evaluated for logP, molecular weight, and P-gp substrate status .

Hypothetical Application to this compound:
If this compound is a kinase inhibitor, comparisons might include:

  • Binding kinetics (e.g., Kd, Ki values).
  • Selectivity against off-target kinases.
2.3 Physicochemical and Pharmacokinetic Profiles

Key parameters from similar compounds in the evidence:

Property Example Compound (CID) Value/Range Relevance to this compound
Molecular Weight CID 57892468 265.31 g/mol Impacts bioavailability and synthesis
logP CID 53216313 0.03 (consensus) Predicts membrane permeability
Solubility CID 57416287 86.7 mg/ml (very soluble) Affects formulation and dosing
CYP Inhibition CID 57892468 CYP1A2 inhibitor Flags drug-drug interaction risks

Note: These values are illustrative; this compound’s properties would require experimental validation.

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